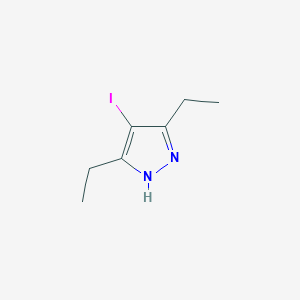![molecular formula C13H14N2O3 B1612919 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid CAS No. 915921-78-7](/img/structure/B1612919.png)
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
Overview
Description
“4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid” is a chemical compound with the CAS Number: 915921-78-7 . It has a molecular weight of 246.27 and its IUPAC name is 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H14N2O3 . The InChI code for this compound is 1S/C13H14N2O3/c1-9-4-2-5-10(8-9)13-14-11(18-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity
Urease Inhibitors for Therapeutic Applications : Novel indole-based hybrid oxadiazole scaffolds, including compounds similar to 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, were synthesized and demonstrated potent in vitro inhibitory potential against urease enzyme, suggesting their value in drug design for treating diseases associated with urease activity (Nazir et al., 2018).
Anti-inflammatory and Analgesic Properties : A study on Fenbufen-based oxadiazole derivatives derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid explored their anti-inflammatory and analgesic activities, indicating the potential for developing safer anti-inflammatory agents (Husain et al., 2009).
Antitumor Activity : Analogues of natural products containing 1,2,4-oxadiazole moieties were synthesized and evaluated for antitumor activity, showing promising results against various cancer cell lines, demonstrating the potential for the development of novel anticancer agents (Maftei et al., 2013).
PET Radiopharmaceutical Production for S1P1 Imaging : Automated synthesis of a radiopharmaceutical targeting the sphingosine-1-phosphate receptor 1 (S1P1) was successfully validated, indicating its application in PET imaging and potentially aiding in the study of inflammatory diseases (Luo et al., 2019).
Chemical and Material Science Applications
Corrosion Inhibition : Oxadiazole derivatives were studied for their corrosion inhibition properties on mild steel in acidic conditions, providing insights into their application in protecting metals from corrosion, which is crucial in industrial applications (Ammal et al., 2018).
Organometallic Synthesis for Medicinal Chemistry : The synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives showcases the integration of organometallic components into drug candidates, highlighting the expanding role of organometallic chemistry in medicinal research (Patra et al., 2012).
Future Directions
properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-2-5-10(8-9)13-14-11(18-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIFMGZDXPPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629723 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid | |
CAS RN |
915921-78-7 | |
| Record name | 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
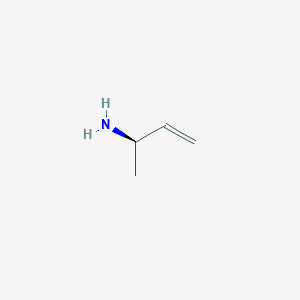
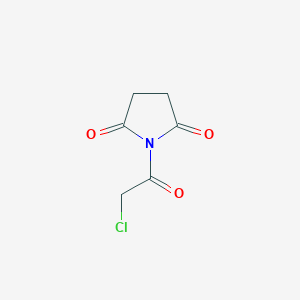
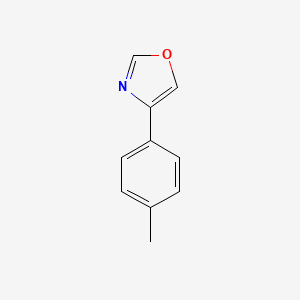
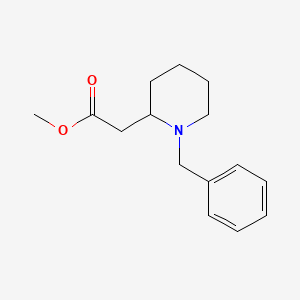
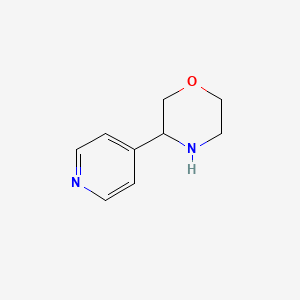
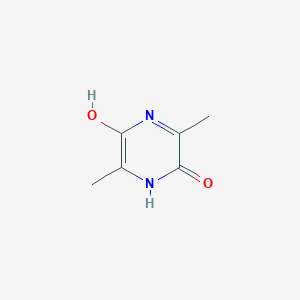


![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)
